molecular formula C18H28N2O3 B2509038 N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide CAS No. 1005123-98-7

N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide

Cat. No.: B2509038
CAS No.: 1005123-98-7
M. Wt: 320.433
InChI Key: TZFGXOGXSRKYOI-UHFFFAOYSA-N
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Description

N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a hydroxypropoxyphenyl group

Biochemical Analysis

Biochemical Properties

N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cholinesterase enzymes, inhibiting their activity and potentially affecting neurotransmitter levels in the nervous system . The nature of these interactions involves binding to the active site of the enzyme, leading to a decrease in its catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby altering the levels of key neurotransmitters in neuronal cells . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and altering their activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of cholinesterase enzymes, inhibiting their activity and leading to an accumulation of neurotransmitters in the synaptic cleft . This inhibition can result in enhanced neurotransmission and altered neuronal signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . The effects on metabolic flux and metabolite levels are important considerations in understanding the compound’s overall impact on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins, affecting its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also impact its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Properties

IUPAC Name

N-[4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-13-5-4-6-14(2)20(13)11-17(22)12-23-18-9-7-16(8-10-18)19-15(3)21/h7-10,13-14,17,22H,4-6,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFGXOGXSRKYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=C(C=C2)NC(=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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